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molecular formula C7H7NO3 B1583943 methyl 4-formyl-1H-pyrrole-2-carboxylate CAS No. 40611-79-8

methyl 4-formyl-1H-pyrrole-2-carboxylate

Cat. No. B1583943
M. Wt: 153.14 g/mol
InChI Key: MIBDQVZPRVDXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404728B2

Procedure details

To a solution of 2 (4.50 g, 36.0 mmol) in CH2Cl2:CH3NO2 (1:1, 40 mL) at −40° C., was added AlCl3 (12.48 g, 93.6 mmol) followed by ∝,∝-dichloromethyl methyl ether (4.15 mL, 46.8 mmol). The resulting mixture was allowed to warm to room temperature and stirred for 16 hours. The reaction mixture was slowly poured onto ice (10.00 g) and allowed to warm to room temperature. The aqueous phase was extracted with CH2Cl2 (3×50 mL). The combined organic layer was dried over anhydrous MgSO4, filtered and concentrated to give 3 as a dark brown solid (3.40 g, 62%). 1H NMR (CDCl3) δ 10.32 (bs, 1H), 9.83 (s, 1H), 7.59 (d, J=1.6 Hz, 1H), 7.30 (s, 1H), and 3.88 (s, 3H); 13C NMR (CDCl3) δ 186.07, 161.71, 129.15, 127.71, 124.99, 114.56, and 52.34.
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.48 g
Type
reactant
Reaction Step One
Name
CH2Cl2 CH3NO2
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.15 mL
Type
reactant
Reaction Step Two
Name
Yield
62%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][CH3:9])=[O:7].[Al+3].[Cl-].[Cl-].[Cl-].[CH3:14][O:15]C(Cl)Cl>C(Cl)Cl.C[N+]([O-])=O>[CH:14]([C:4]1[CH:3]=[C:2]([C:6]([O:8][CH3:9])=[O:7])[NH:1][CH:5]=1)=[O:15] |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)OC
Name
Quantity
12.48 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
CH2Cl2 CH3NO2
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl.C[N+](=O)[O-]
Step Two
Name
Quantity
4.15 mL
Type
reactant
Smiles
COC(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was slowly poured onto ice (10.00 g)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=O)C=1C=C(NC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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